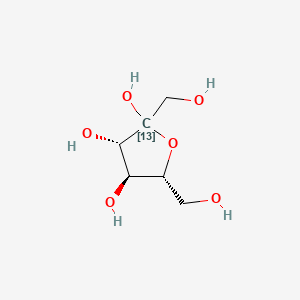

D-(2-13C)Fructofuranose

Vue d'ensemble

Description

D-(2-~13~C)Fructofuranose is a labeled isotopologue of fructofuranose, where the carbon-13 isotope is incorporated at the second carbon position. This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to the presence of the carbon-13 isotope, which provides a distinct signal in NMR spectra.

Applications De Recherche Scientifique

D-(2-~13~C)Fructofuranose is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:

Chemistry: Used in NMR spectroscopy to study the structure and dynamics of carbohydrates.

Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in organisms.

Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.

Industry: Applied in the development of labeled compounds for use in pharmaceuticals and diagnostics.

Mécanisme D'action

Target of Action

D-(2-~13~C)Fructofuranose primarily targets enzymes such as invertases, inulinases, and levanases . These enzymes play a crucial role in the hydrolysis of certain saccharides, particularly those involved in the metabolism of fructose.

Mode of Action

The compound interacts with its targets by being a substrate for these enzymes. Specifically, invertases act on sucrose to release D-fructofuranose . The released D-fructofuranose has the β-configuration, indicating that the compound undergoes a structural change during this enzymatic interaction .

Biochemical Pathways

D-(2-~13~C)Fructofuranose is involved in the biochemical pathway of fructose metabolism. In this pathway, inulin fructotransferase (IFTase) first converts inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions . This conversion is a key step in the energy provision process for organisms .

Pharmacokinetics

They reach the colon intact, where they are fermented by the intestinal microbiota .

Result of Action

The action of D-(2-~13~C)Fructofuranose results in the production of β-D-fructofuranose The production of β-D-fructofuranose is significant as it indicates the successful hydrolysis of sucrose by invertases .

Action Environment

The action of D-(2-~13~C)Fructofuranose is influenced by environmental factors such as pH and temperature. For instance, the enzyme invertase displays the highest catalytic activity for DFA III at pH 5.5 and 55°C . Therefore, the efficacy and stability of D-(2-~13~C)Fructofuranose’s action may vary depending on these environmental conditions.

Analyse Biochimique

Biochemical Properties

D-(2-~13~C)Fructofuranose plays a crucial role in biochemical reactions. It interacts with enzymes such as inulin fructotransferase (IFTase) and difructose anhydride hydrolase (DFA-IIIase) from Duffyella gerundensis A4 . These interactions involve the conversion of inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions .

Molecular Mechanism

At the molecular level, D-(2-~13~C)Fructofuranose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, DFA-IIIase from Duffyella gerundensis A4 has been shown to interact with D-(2-~13~C)Fructofuranose .

Metabolic Pathways

D-(2-~13~C)Fructofuranose is involved in several metabolic pathways. It interacts with enzymes such as IFTase and DFA-IIIase, which are involved in the conversion of inulin to DFA-III . This could also include any effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-(2-~13~C)Fructofuranose typically involves the incorporation of carbon-13 labeled precursors. One common method is the enzymatic conversion of carbon-13 labeled glucose to fructose using glucose isomerase. The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 30-60°C.

Industrial Production Methods: Industrial production of D-(2-~13~C)Fructofuranose may involve large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The microorganisms metabolize the substrates to produce the labeled fructofuranose, which is then extracted and purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: D-(2-~13~C)Fructofuranose undergoes various chemical reactions similar to its non-labeled counterpart. These include:

Oxidation: Fructofuranose can be oxidized to formic acid and other oxidation products.

Reduction: Reduction of fructofuranose can yield sugar alcohols such as sorbitol.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

Substitution: Acid chlorides and alkyl halides are often used for esterification and etherification reactions, respectively.

Major Products:

Oxidation: Formic acid, carbon dioxide, and other carboxylic acids.

Reduction: Sorbitol and other sugar alcohols.

Substitution: Various esters and ethers depending on the substituents used.

Comparaison Avec Des Composés Similaires

D-Glucose: Another common monosaccharide used in metabolic studies.

D-Mannose: Similar in structure to fructofuranose but differs in the arrangement of hydroxyl groups.

D-Galactose: A monosaccharide that is part of lactose and has different metabolic pathways.

Uniqueness: D-(2-~13~C)Fructofuranose is unique due to the incorporation of the carbon-13 isotope, which provides a distinct advantage in NMR spectroscopy and metabolic studies. This allows for precise tracking and analysis of metabolic processes, making it a valuable tool in research.

Propriétés

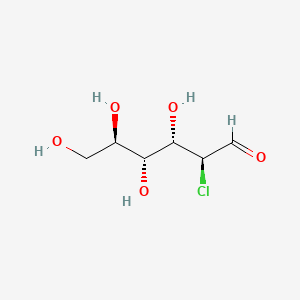

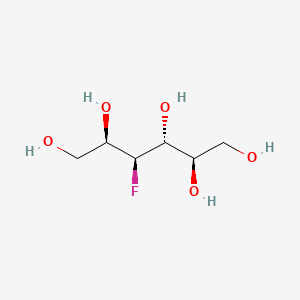

IUPAC Name |

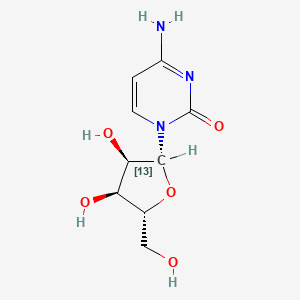

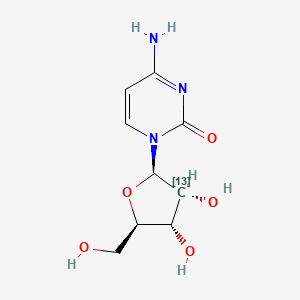

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-STNXCDFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746023 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117013-19-1 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.